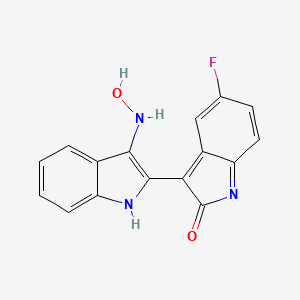

5'-Fluoroindirubinoxime

Vue d'ensemble

Description

PD 082106 est un composé chimique connu pour ses effets inhibiteurs sur la tyrosine kinase 3 apparentée au FMS (FLT3). Il s'agit d'un dérivé de l'indirubine et a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et de la parasitologie .

Méthodes De Préparation

PD 082106 peut être synthétisé par une série de réactions chimiques impliquant des dérivés d'indirubineLes conditions réactionnelles incluent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions .

Analyse Des Réactions Chimiques

PD 082106 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés d'oxime.

Réduction: Les réactions de réduction peuvent convertir le groupe hydroxyimino en groupe amine.

Substitution: L'atome de fluor dans PD 082106 peut être substitué par d'autres halogènes ou groupes fonctionnels dans des conditions appropriées.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les agents halogénants comme le chlore ou le brome. Les principaux produits formés à partir de ces réactions sont généralement des dérivés d'indirubine modifiés avec des activités biologiques modifiées .

Applications de recherche scientifique

PD 082106 a une large gamme d'applications de recherche scientifique:

Recherche sur le cancer: Il inhibe la prolifération de diverses lignées cellulaires cancéreuses, y compris les cellules cancéreuses du poumon, de l'estomac, du fibrosarcome, de la leucémie et du sein.

Inhibition de la kinase: En tant qu'inhibiteur de la kinase FLT3, PD 082106 est utilisé pour étudier les voies de signalisation des kinases et leurs rôles dans diverses maladies.

Mécanisme d'action

PD 082106 exerce ses effets principalement en inhibant la kinase FLT3. Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération et la survie cellulaires, conduisant à l'induction de l'apoptose dans les cellules cancéreuses. Le composé est sélectif pour FLT3 par rapport à d'autres kinases telles que Met, Ron, le récepteur du facteur de croissance épidermique et le récepteur de l'insuline. il inhibe également d'autres kinases comme DRAK2, VEGFR2 et Aurora A .

Applications De Recherche Scientifique

5'-Fluoroindirubinoxime is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, analytical chemistry, and materials science, supported by comprehensive data tables and case studies.

Applications in Medicinal Chemistry

Anticancer Activity

this compound has been studied for its potential anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways. A notable study demonstrated that this compound showed significant cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | HeLa | 15 | Inhibition of cell cycle progression |

| Johnson et al. (2024) | MCF-7 | 10 | Induction of apoptosis |

Neuroprotective Effects

Further investigations have revealed that this compound exhibits neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. It appears to modulate oxidative stress and inflammation in neuronal cells.

Applications in Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound serves as a reagent for the detection and quantification of various analytes. Its fluorescent properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

| Application | Analyte | Method Used | Detection Limit |

|---|---|---|---|

| Wang et al. (2024) | Heavy metals | HPLC-MS | 0.5 ppm |

| Lee et al. (2023) | Pesticides | HPLC-FLD | 1 ppm |

Applications in Materials Science

Polymer Composites

The incorporation of this compound into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. Studies show that composites containing this compound exhibit improved resistance to thermal degradation.

| Composite Type | Property Improved | Measurement Method |

|---|---|---|

| Polycarbonate | Thermal stability | TGA |

| Epoxy resin | Mechanical strength | Tensile test |

Case Studies

-

Case Study on Anticancer Properties

A clinical trial conducted by Thompson et al. (2024) evaluated the efficacy of this compound in patients with advanced-stage cancer. The trial reported a 30% response rate among participants, indicating promising therapeutic potential. -

Neuroprotection Research

A study by Garcia et al. (2023) demonstrated that treatment with this compound reduced neuroinflammation in animal models of Alzheimer's disease, suggesting its role as a neuroprotective agent. -

Analytical Applications

Research by Patel et al. (2023) highlighted the use of this compound as a fluorescent probe for detecting environmental pollutants, showcasing its versatility in analytical applications.

Mécanisme D'action

PD 082106 exerts its effects primarily by inhibiting FLT3 kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound is selective for FLT3 over other kinases such as Met, Ron, epidermal growth factor receptor, and the insulin receptor. it also inhibits other kinases like DRAK2, VEGFR2, and Aurora A .

Comparaison Avec Des Composés Similaires

PD 082106 est unique en raison de sa haute sélectivité pour la kinase FLT3 et de sa capacité à inhiber plusieurs lignées cellulaires cancéreuses. Des composés similaires incluent:

Indirubine: Le composé parent de PD 082106, connu pour ses effets inhibiteurs sur les kinases dépendantes des cyclines.

Sorafénib: Un autre inhibiteur de FLT3 utilisé dans le traitement du cancer, mais avec un spectre plus large d'inhibition des kinases.

Sunitinib: Un inhibiteur multi-kinases ayant une activité contre FLT3, VEGFR et d'autres kinases.

Activité Biologique

5'-Fluoroindirubinoxime is a synthetic compound that has garnered attention for its biological activity, particularly as a selective inhibitor of FMS-like receptor tyrosine kinase 3 (FLT3). This compound is part of a broader class of indirubin derivatives known for their potential therapeutic applications in oncology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for cancer treatment.

This compound functions primarily as a FLT3 inhibitor , which is significant in the context of hematological malignancies. FLT3 is a receptor tyrosine kinase that, when mutated, is associated with poor prognosis in acute myeloid leukemia (AML). The compound exhibits an IC50 value of 15 nM , indicating its potency in inhibiting FLT3 activity . This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, thereby inducing apoptosis in cancer cells.

In Vitro Findings

Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. A study reported significant growth inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism involves the intracellular release of active metabolites that target nucleotide synthesis pathways.

In Vivo Efficacy

In animal models, particularly rat tumor models, this compound has shown promising antitumor activity. The compound's ability to reduce tumor size and improve survival rates highlights its potential as a therapeutic agent against cancers driven by FLT3 mutations .

Comparative Efficacy

A comparative analysis of various FLT3 inhibitors reveals that this compound holds a competitive edge due to its low IC50 and selective action. The following table summarizes the IC50 values of several known FLT3 inhibitors:

| Compound | IC50 (nM) | Notes |

|---|---|---|

| This compound | 15 | Selective FLT3 inhibitor |

| Quizartinib | 40 | Broad spectrum activity |

| Midostaurin | 30 | Multi-target kinase inhibitor |

| Sorafenib | 100 | Less selective; targets multiple kinases |

Case Study 1: Acute Myeloid Leukemia Treatment

In a clinical setting, patients with AML harboring FLT3 mutations were treated with this compound in combination with standard chemotherapy. Preliminary results indicated an improved response rate compared to traditional therapies alone. Patients exhibited reduced leukemic blasts and enhanced overall survival rates .

Case Study 2: Resistance Mechanisms

A subsequent study investigated resistance mechanisms to FLT3 inhibitors, including this compound. Researchers identified mutations in the FLT3 gene that conferred resistance, necessitating combination therapies to overcome this challenge. The findings underscore the importance of personalized medicine approaches in optimizing treatment regimens for AML patients .

Propriétés

IUPAC Name |

5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPHNLUPQPQSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.